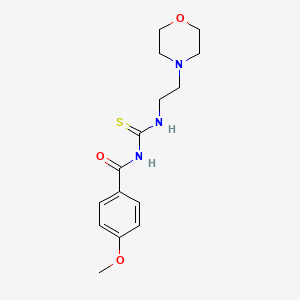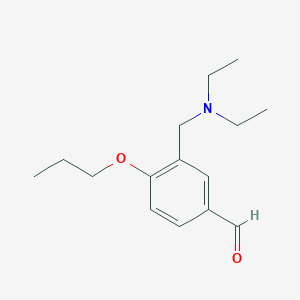
(3-Hydroxypyrazin-2-yl)methanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxypyrazin-2-yl)methanaminium chloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The chloride ion is typically present to balance the charge of the azanium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypyrazin-2-yl)methanaminium chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-oxo-1H-pyrazine with methylamine in the presence of hydrochloric acid. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Catalyst: None required
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with controlled temperature and pH conditions. The process would include:
Raw Materials: 2-oxo-1H-pyrazine, methylamine, hydrochloric acid
Reaction Time: Several hours to ensure complete reaction
Purification: Crystallization or recrystallization to obtain pure product
化学反応の分析
Types of Reactions
(3-Hydroxypyrazin-2-yl)methanaminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation Products: Oxidized pyrazine derivatives.
Reduction Products: Amino-pyrazine derivatives.
Substitution Products: Halogenated pyrazine derivatives.
科学的研究の応用
(3-Hydroxypyrazin-2-yl)methanaminium chloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (3-Hydroxypyrazin-2-yl)methanaminium chloride involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression or replication.
Modulate Receptors: Influence receptor-mediated signaling pathways.
類似化合物との比較
Similar Compounds
2-Oxo-1H-pyrazine: The parent compound without the methylazanium group.
Methylazanium Chloride: A simpler compound without the pyrazine ring.
Other Pyrazine Derivatives: Compounds with different substituents on the pyrazine ring.
Uniqueness
(3-Hydroxypyrazin-2-yl)methanaminium chloride is unique due to its specific structure, which combines the pyrazine ring with a methylazanium group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
2080412-71-9 |
|---|---|
分子式 |
C5H8ClN3O |
分子量 |
161.59 g/mol |
IUPAC名 |
3-(aminomethyl)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H7N3O.ClH/c6-3-4-5(9)8-2-1-7-4;/h1-2H,3,6H2,(H,8,9);1H |
InChIキー |
RHBMSRUREZABCM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=O)N1)C[NH3+].[Cl-] |
正規SMILES |
C1=CN=C(C(=O)N1)CN.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)
![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)



![2-cyclopropyl-4-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2807946.png)
![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)
amine dihydrochloride](/img/structure/B2807950.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)


![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)
